![molecular formula C13H10N2O5S B2373715 N-(3-nitrophenyl)sulfonylbenzamide CAS No. 3409-79-8](/img/structure/B2373715.png)
N-(3-nitrophenyl)sulfonylbenzamide
Overview
Description
“N-(3-nitrophenyl)sulfonylbenzamide” is a chemical compound with the formula C13H10N2O5S . It has a molecular weight of 306.29 .
Molecular Structure Analysis
The molecular structure of “N-(3-nitrophenyl)sulfonylbenzamide” consists of 13 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom . Detailed structural analysis such as bond lengths and angles would require more specific data such as crystallographic data or computational chemistry studies.Scientific Research Applications
Synthesis and Characterization
N-(3-nitrophenyl)sulfonylbenzamide can be synthesized and its crystal structure determined by single-crystal X-ray diffraction analysis . This process is crucial in understanding the properties of the compound and its potential applications .
Drug Discovery
N-(3-nitrophenyl)sulfonylbenzamide could be used in drug discovery processes. The unique properties and reactivity of the compound make it a candidate for the development of new drugs.
Development of Novel Materials
The compound could also be used in the development of novel materials. Its unique properties and reactivity could contribute to the creation of materials with specific characteristics.
Antimicrobial Activity
Some derivatives of the compound have been reported to demonstrate superior antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial agents .
6. Structure Elucidation and Description of Electronic Properties A combination of single-crystal X-ray diffraction and density functional theory (DFT) simulations can be used for structure elucidation and description of the electronic properties of the compound .
Future Directions
properties
IUPAC Name |
N-(3-nitrophenyl)sulfonylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5S/c16-13(10-5-2-1-3-6-10)14-21(19,20)12-8-4-7-11(9-12)15(17)18/h1-9H,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBBUUKKTZRZFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.